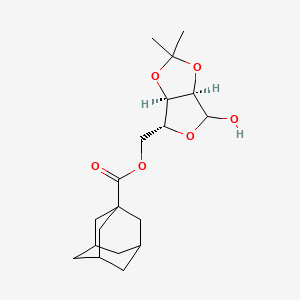
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose: is a complex organic compound that features a ribofuranose sugar moiety protected by an isopropylidene group and functionalized with an adamantancarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose typically involves the protection of the ribofuranose sugar followed by the introduction of the adamantancarbonyl group. A common synthetic route includes:
Protection of the Ribofuranose: The ribofuranose sugar is first protected using isopropylidene to form 2,3-O-isopropylidene-D-ribofuranose.
Introduction of the Adamantancarbonyl Group: The protected ribofuranose is then reacted with adamantane-1-carbonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribofuranose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The adamantancarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose exerts its effects involves its interaction with specific molecular targets. The adamantancarbonyl group can enhance the compound’s stability and binding affinity to target molecules, while the ribofuranose moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular interactions and developing new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
2,3-O-Isopropylidene-D-ribofuranose: Lacks the adamantancarbonyl group, making it less stable and less versatile in chemical reactions.
Adamantane-1-carbonyl derivatives: These compounds have similar stability but lack the ribofuranose moiety, limiting their biological applications.
Uniqueness
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose is unique due to the combination of the adamantancarbonyl group and the protected ribofuranose moiety. This combination provides enhanced stability, versatility in chemical reactions, and potential for various scientific applications.
Propiedades
IUPAC Name |
[(3aR,6R,6aR)-4-hydroxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl adamantane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-18(2)24-14-13(23-16(20)15(14)25-18)9-22-17(21)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-16,20H,3-9H2,1-2H3/t10?,11?,12?,13-,14-,15-,16?,19?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFADGRRAJAUSX-FLWMAZGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)COC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














